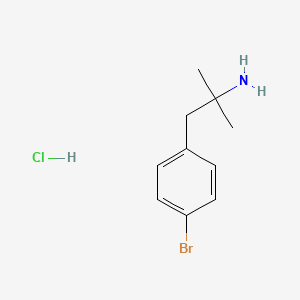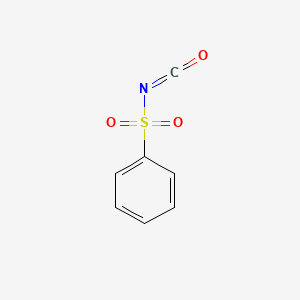
1,2-双(三氟甲基)苯
描述
1,2-Bis(trifluoromethyl)benzene, commonly referred to as DTFB, is a highly fluorinated aromatic compound used in a variety of scientific research applications. It is a colorless, volatile liquid that is insoluble in water but soluble in most organic solvents. The compound has a wide range of applications, including use as a solvent, a reagent, a catalyst, and a reactant in organic synthesis. DTFB is also used as an intermediate in the production of pharmaceuticals and other organic compounds.
科学研究应用
荧光和电离势
1,2-双(三氟甲基)苯衍生物,特别是带有三氟甲基取代基的双苯乙烯基苯,已被研究其独特特性。例如,1,4-双(2-三氟甲基苯乙烯基)苯在固态中显示出与其他类似化合物不同的荧光光谱形状,表明其在聚集诱导发光应用中的潜力。三氟甲基基团的存在还影响了这些化合物的电离势,这对于电子应用可能至关重要(Mochizuki, 2017)。
有机金属合成
1,2-双(三氟甲基)苯衍生物已被用于制备含金属的杂环化合物。这些化合物参与形成奥斯马正环烷、钌正环烷和铁正环烷的反应,这对于合成环酮具有相关性。这表明该化合物在有机金属化学中的重要性和在工业应用中的潜力(Lindner et al., 1994)。
安全和危害
作用机制
Target of Action
1,2-Bis(trifluoromethyl)benzene is a chemical compound with the formula C8H4F6 It’s known that trifluoromethyl group-containing compounds have been used in various fda-approved drugs .
Mode of Action
It’s known that the trifluoromethyl group can significantly affect the properties of organic molecules, including their reactivity and interactions with other molecules .
Biochemical Pathways
It’s known that the trifluoromethyl group can influence the behavior of organic molecules in various biochemical reactions .
Pharmacokinetics
The trifluoromethyl group can influence the pharmacokinetic properties of organic molecules, including their bioavailability .
Result of Action
It’s known that the trifluoromethyl group can influence the biological activity of organic molecules .
Action Environment
It’s known that the trifluoromethyl group can influence the stability and reactivity of organic molecules in different environments .
生化分析
Biochemical Properties
1,2-Bis(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. These interactions can lead to the formation of reactive intermediates that may affect cellular processes. Additionally, 1,2-Bis(trifluoromethyl)benzene can interact with other biomolecules such as glutathione, influencing redox reactions and cellular detoxification pathways .
Cellular Effects
The effects of 1,2-Bis(trifluoromethyl)benzene on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can modulate the expression of genes related to antioxidant defense mechanisms, thereby impacting cellular metabolism and homeostasis. In certain cell types, 1,2-Bis(trifluoromethyl)benzene has been shown to induce apoptosis through the activation of caspases and other apoptotic proteins .
Molecular Mechanism
At the molecular level, 1,2-Bis(trifluoromethyl)benzene exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the interaction of 1,2-Bis(trifluoromethyl)benzene with cytochrome P450 enzymes can result in the inhibition of their activity, affecting the metabolism of other substrates. Additionally, the compound can influence gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(trifluoromethyl)benzene have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to 1,2-Bis(trifluoromethyl)benzene has been associated with changes in cellular function, including alterations in metabolic activity and increased oxidative stress .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of 1,2-Bis(trifluoromethyl)benzene vary with dosage. At low doses, the compound may have minimal impact on physiological processes. At higher doses, it can induce toxic effects, including liver damage and disruption of metabolic pathways. The threshold for these adverse effects varies depending on the species and the duration of exposure .
Metabolic Pathways
1,2-Bis(trifluoromethyl)benzene is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. The compound can be metabolized to form reactive intermediates that participate in further biochemical reactions. These intermediates can interact with other cellular components, affecting metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 1,2-Bis(trifluoromethyl)benzene is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich regions due to its lipophilic nature, influencing its localization and potential effects on cellular function .
Subcellular Localization
The subcellular localization of 1,2-Bis(trifluoromethyl)benzene is influenced by its chemical properties and interactions with cellular components. The compound can be found in various organelles, including the endoplasmic reticulum and mitochondria, where it may affect their function. Post-translational modifications and targeting signals can also play a role in directing the compound to specific subcellular compartments .
属性
IUPAC Name |
1,2-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZOEDQFGXTEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195818 | |
| Record name | 1,2-Bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-95-4 | |
| Record name | 1,2-Bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-BIS(TRIFLUOROMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRD8XU7FGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1265602.png)
